molecular formula C6H6Br3N B3032650 2-Bromo-4-(bromomethyl)pyridine hydrobromide CAS No. 32938-44-6

2-Bromo-4-(bromomethyl)pyridine hydrobromide

Cat. No.: B3032650
CAS No.: 32938-44-6
M. Wt: 331.83
InChI Key: YLFPZFMKJFKIKW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H6Br3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Mechanism of Action

Target of Action

2-Bromo-4-(bromomethyl)pyridine hydrobromide is a pyridine derivative Pyridine derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

For instance, they can react with diamines to form corresponding diamines . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Result of Action

It is known that the compound can participate in the synthesis of colorimetric and fluorescence chemosensors , suggesting that it may have applications in biochemical sensing and imaging.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is chemically stable under standard ambient conditions . It is classified as a strong acid , indicating that its reactivity and stability might be affected by pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 4-(bromomethyl)pyridine. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-4-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(bromomethyl)pyridine hydrobromide is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFPZFMKJFKIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856832
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32938-44-6
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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